4-(1-Methoxy-2-methylpropan-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methoxy-2-methylpropan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,8-12-3)9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKNMZRJOEYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271798 | |
| Record name | 4-(2-Methoxy-1,1-dimethylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99203-27-7 | |
| Record name | 4-(2-Methoxy-1,1-dimethylethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99203-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxy-1,1-dimethylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1 Methoxy 2 Methylpropan 2 Yl Piperidine and Its Analogues
Established Synthetic Routes and Strategies for Piperidine (B6355638) Ring Systems
The piperidine ring is a ubiquitous motif in pharmaceuticals and natural alkaloids, leading to the development of numerous synthetic strategies. rsc.orgrsc.org These methods can be broadly categorized into the formation of the ring from acyclic precursors (cyclization) and the modification of pre-existing cyclic systems, such as pyridines (hydrogenation). nih.gov
Key strategies for constructing the piperidine ring include:
Hydrogenation of Pyridine (B92270) Derivatives: This is one of the most fundamental methods for obtaining the piperidine scaffold. nih.gov The catalytic hydrogenation of pyridine is a common approach, often employing a nickel catalyst at elevated temperatures (170-200°C). dtic.mil Modern advancements utilize a range of transition metal catalysts, including rhodium, ruthenium, iridium, and palladium, which can operate under milder conditions. nih.gov This method is effective for producing a variety of substituted piperidines, provided the corresponding substituted pyridine is available. nih.govdtic.mil
Intramolecular Cyclization: This approach involves forming the piperidine ring from a linear substrate containing a nitrogen source. nih.gov There are many variations, including:
Reductive Amination: Cyclization of amino-aldehydes or amino-ketones.
Aza-Michael Reactions: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov
Alkene Cyclization: Methods like oxidative amination of non-activated alkenes, catalyzed by gold(I) complexes, can form the N-heterocycle while simultaneously introducing an oxygen-containing substituent. nih.gov
Radical Cyclization: Intramolecular cyclization of amino-aldehydes can be mediated by cobalt(II) catalysts. nih.gov
Intermolecular Cycloaddition and Multicomponent Reactions (MCRs): These methods construct the ring by combining multiple fragments in a single step. tandfonline.com
[5+1] Annulation: A "hydrogen borrowing" method using an iridium(III)-catalyst can form two new C-N bonds to create substituted piperidines. nih.gov
Dieckmann Condensation: A classic route to 4-piperidones, which are crucial intermediates, involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milyoutube.com
Three-Component Reactions: Efficient protocols using catalysts like indium(III) bromide or inspired by biosynthetic pathways can assemble highly functionalized piperidines from simple starting materials like aldehydes, amines, and β-ketoesters. rsc.orgresearchgate.net
| Synthetic Strategy | Description | Key Features & Catalysts | Reference |
|---|---|---|---|
| Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Classical: Ni catalyst, high temp. Modern: Rh, Ru, Ir, Pd catalysts, milder conditions. | nih.govdtic.mil |
| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, leading to 4-piperidones. | Classic route for 4-substituted piperidine precursors. | dtic.milyoutube.com |
| Aza-Michael Reaction | Intramolecular conjugate addition of an amine to an activated alkene. | Forms C-N and C-C bonds efficiently. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more starting materials. | High atom economy; rapid construction of complex molecules. Catalysts include InBr3, LaCl3·7H2O. | tandfonline.comresearchgate.net |
| [5+1] Annulation | "Hydrogen Borrowing" cascade to form the ring from a C5 and N1 fragment. | Catalyzed by Iridium(III) complexes. | nih.gov |
Stereoselective Synthesis Approaches for Chiral Piperidine Derivatives
Achieving stereocontrol is critical in medicinal chemistry, and numerous methods have been developed to synthesize chiral piperidine derivatives. nih.gov A primary challenge is the selective creation of specific isomers, which can be addressed through several advanced strategies. nih.gov
One powerful approach is the use of chiral auxiliaries. For instance, a stereoselective three-component vinylogous Mannich-type reaction can produce chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidine structures. rsc.orgrsc.org This method was successfully applied to the concise synthesis of several bioactive natural alkaloids. rsc.org
Catalytic asymmetric methods are also prominent. The asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand can yield chiral piperidines. nih.gov More recently, rhodium-catalyzed carbometalation of dihydropyridines has been shown to provide access to enantioenriched 3-substituted piperidines with high regio- and enantioselectivity. acs.org Another innovative strategy involves chemo-enzymatic processes, where a combination of oxidase and reductase enzymes can dearomatize pyridiniums to access enantioenriched 3- and 4-substituted products. acs.org Transition metal-catalyzed dearomatization of the corresponding aromatic heteroarenes is also a potent method for the stereoselective synthesis of piperidines. digitellinc.com
Functional Group Transformations on Piperidine Ring Systems
Beyond constructing the ring, the functionalization of a pre-existing piperidine scaffold is a vital strategy for creating analogues. nih.gov Piperidones are particularly useful intermediates for this purpose. dtic.mil For example, 4-piperidones are frequently employed as precursors in the synthesis of complex molecules like fentanyl and its derivatives. dtic.mil
A groundbreaking recent advancement involves a two-stage modular approach to modify the piperidine ring directly. news-medical.net
Biocatalytic C-H oxidation: Enzymes are used to selectively add a hydroxyl (-OH) group to specific sites on the piperidine molecule. news-medical.net
Radical cross-coupling: The newly introduced hydroxyl group enables a subsequent radical cross-coupling reaction using nickel electrocatalysis, which efficiently forms new carbon-carbon bonds. news-medical.net
This modular strategy dramatically simplifies the synthesis of complex piperidines, reducing processes that traditionally took 7-17 steps down to as few as 2-5 steps. news-medical.net
Precursors and Intermediate Compounds Utilized in the Synthesis of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine
A direct, documented synthesis for this compound is not prominent in the literature. However, a plausible and efficient synthetic route can be proposed based on established organometallic reactions with piperidine precursors. The most logical approach involves the reaction of a protected 4-piperidone (B1582916) with a suitable Grignard reagent. rsc.org
Proposed Synthetic Route:
Starting Material: The synthesis would likely begin with an N-protected 4-piperidone, such as N-Boc-4-piperidone or 1-benzylpiperidin-4-one . researchgate.net These are commercially available and widely used precursors that protect the piperidine nitrogen from reacting with the organometallic reagent. The Boc (tert-butyloxycarbonyl) group is particularly common as it can be easily removed under acidic conditions. unodc.org
Grignard Reaction: The key step would be the nucleophilic addition of a Grignard reagent to the ketone carbonyl of the 4-piperidone. To install the desired side chain, tert-butylmagnesium chloride would be the Grignard reagent of choice. This reaction would form a tertiary alcohol intermediate.
Intermediate Compound: The product of the Grignard addition would be tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)-4-hydroxypiperidine-1-carboxylate .
O-Alkylation (Etherification): The newly formed tertiary hydroxyl group would then be methylated to form the target methoxy (B1213986) ether. This can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride) to deprotonate the alcohol.
Deprotection: Finally, the N-Boc protecting group would be removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) to yield the final product, This compound .
Key Precursors and Intermediates:
Precursors: N-Boc-4-piperidone, tert-butylmagnesium chloride, Methyl iodide.
Key Intermediate: tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)-4-hydroxypiperidine-1-carboxylate.
Optimization of Reaction Conditions and Yields for Academic Research Scale Production
The optimization of the proposed synthesis would focus on maximizing the yield and purity at each step, particularly the crucial Grignard addition. The efficiency of Grignard reactions can be highly dependent on several factors. nih.gov
Optimization of the Grignard Reaction:
Solvent: The choice of solvent is critical. While diethyl ether is common, tetrahydrofuran (B95107) (THF) is often preferred for its higher boiling point and better solvating properties, though ether sometimes provides better results. nih.gov
Temperature: Grignard additions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. acs.org For some substrates, cryogenic temperatures (-78 °C) are used to prevent side reactions. dtu.dk
Reagent Stoichiometry: The amount of Grignard reagent is a key parameter. While a 1:1 molar ratio is theoretically sufficient, an excess of the Grignard reagent (e.g., 1.5 to 4.0 equivalents) is often used to drive the reaction to completion and compensate for any reagent that reacts with trace amounts of water. nih.gov
Reaction Time: Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight. nih.gov
Optimization of Subsequent Steps:
Etherification: The choice of base and methylating agent for the O-alkylation step must be carefully selected to avoid side reactions. Strong, non-nucleophilic bases are preferred.
Deprotection: The final deprotection step is usually high-yielding, but conditions must be controlled to prevent degradation of the final product.
| Parameter | Condition/Variable | Rationale/Goal | Reference |
|---|---|---|---|
| Solvent | Diethyl Ether vs. Tetrahydrofuran (THF) | Optimize reagent solubility and reaction rate; THF has a higher boiling point. | nih.gov |
| Temperature | 0 °C to 30 °C | Control exothermicity and minimize side reactions. | nih.gov |
| Grignard Reagent Equiv. | 1.5 to 4.0 eq. | Ensure complete consumption of the starting piperidone. | nih.gov |
| Reaction Time | 1 to 12 hours | Maximize product formation while minimizing byproduct formation. | nih.gov |
| Protecting Group | Boc vs. Benzyl | Choice depends on stability to reaction conditions and desired deprotection method (acid vs. hydrogenation). | researchgate.net |
Novel Synthetic Approaches and Methodological Advancements Applicable to the Piperidine Core
The field of heterocyclic synthesis is continually evolving, with new methods offering greater efficiency, modularity, and stereocontrol. Several of these advancements are highly applicable to the synthesis of the target compound and its analogues.
A highly significant development is the modular strategy combining biocatalytic C-H oxidation and nickel-catalyzed radical cross-coupling . news-medical.net This approach allows for the late-stage functionalization of the piperidine ring, offering a streamlined path to complex derivatives that avoids lengthy de novo synthesis. news-medical.net This method could potentially be used to build complex side chains onto a pre-formed piperidine ring with high efficiency. news-medical.net
Catalytic dearomatization of pyridines represents another frontier. digitellinc.com These methods, often using transition metals like rhodium or iridium, provide stereoselective routes to highly substituted piperidines that can be difficult to access through traditional C-N bond-forming reactions. nih.govdigitellinc.com Gold-catalyzed reactions have also emerged as a powerful tool, enabling annulation procedures that directly assemble complex piperidine structures from acyclic starting materials. nih.govajchem-a.com
Finally, the use of multicomponent reactions (MCRs) continues to be a major area of advancement. tandfonline.comresearchgate.net These reactions, which combine three or more components in a single pot, are highly atom-economical and can rapidly generate molecular complexity, providing a powerful tool for building libraries of functionalized piperidines for chemical and biological screening. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization of 4 1 Methoxy 2 Methylpropan 2 Yl Piperidine
N-Substitution Reactions on the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is the most reactive site for a variety of transformations, allowing for the introduction of diverse functional groups.
N-Alkylation: The nitrogen atom can readily undergo N-alkylation with various alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions. The reaction typically proceeds via an SN2 mechanism. The choice of base, solvent, and temperature can influence the reaction's efficiency.
N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides in the presence of a base (like triethylamine or pyridine) yields the corresponding N-amides. This reaction is generally high-yielding and provides a stable derivative.
Reductive Amination: The piperidine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), to form N-substituted piperidines. This one-pot procedure is a versatile method for introducing a wide range of substituents.
Table 1: Representative N-Substitution Reactions of Piperidine Derivatives
| Reagent | Product Type | General Conditions |
| Alkyl Halide (R-X) | N-Alkylpiperidine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |
| Acyl Chloride (RCOCl) | N-Acylpiperidine | Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2, THF) |
| Aldehyde/Ketone (RCHO/RCOR') | N-Alkylpiperidine | Reducing Agent (e.g., NaBH(OAc)3), Solvent (e.g., CH2Cl2, DCE) |
Modifications of the 1-Methoxy-2-methylpropan-2-yl Side Chain
The 1-methoxy-2-methylpropan-2-yl side chain offers possibilities for chemical modification, primarily through cleavage of the ether bond.
Ether Cleavage: The methoxy (B1213986) group can be cleaved under harsh acidic conditions (e.g., HBr, BBr3) to yield the corresponding alcohol. This reaction can be challenging due to the sterically hindered nature of the tertiary carbon adjacent to the oxygen atom.
Oxidation: While the side chain is relatively robust, strong oxidizing agents could potentially lead to oxidation at the tertiary carbon, although this would likely require forcing conditions and may result in fragmentation of the molecule.
Formation of New Fused or Spiro Ring Systems Incorporating the Piperidine Scaffold
The piperidine ring of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine can serve as a scaffold for the construction of more complex polycyclic systems.
Fused Ring Systems: Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, if the N-substituent contains a suitable functional group, an intramolecular condensation or cyclization could be initiated. Palladium-catalyzed annulation strategies are also commonly employed for the synthesis of fused N-heterocycles from piperidine precursors.
Spiro Ring Systems: Spirocyclic compounds containing a piperidine ring can be synthesized through various methods. One common approach involves the intramolecular cyclization of an N-substituted piperidine bearing a reactive side chain. For instance, an intramolecular Heck reaction or a radical cyclization could be employed to form a new ring at the 4-position of the piperidine.
Multi-Component Reactions and Heterocycle Annulation Involving the Compound
Multi-component reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step. As a secondary amine, this compound can potentially participate in various MCRs.
Ugi and Passerini Reactions: In principle, this piperidine derivative could serve as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to the formation of highly functionalized peptide-like structures.
Mannich-type Reactions: The piperidine can act as a nucleophile in Mannich-type reactions, reacting with an aldehyde and another compound containing an active hydrogen to form a new C-C bond.
Heterocycle Annulation: The piperidine ring can be annulated to form various heterocyclic systems. For example, reaction with α,β-unsaturated ketones could lead to the formation of fused bicyclic systems through a Michael addition followed by an intramolecular condensation.
Table 2: Potential Multi-Component and Annulation Reactions
| Reaction Type | Potential Role of this compound | Product Scaffold |
| Ugi Reaction | Amine Component | α-Acylamino Amide |
| Mannich Reaction | Nucleophilic Amine | β-Amino Carbonyl Compound |
| Aza-Diels-Alder | Dienophile (after N-activation) | Fused Piperidine System |
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic Characterization Techniques for Derivatives (e.g., 2D NMR, High-Resolution Mass Spectrometry)
The structural framework of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine and its derivatives is primarily elucidated using a combination of advanced spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools in this regard.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the molecule. For instance, COSY spectra would reveal the coupling between adjacent protons within the piperidine (B6355638) ring and the substituent, while HSQC would correlate each proton to its directly attached carbon atom. HMBC is crucial for identifying longer-range couplings (2-3 bonds), which helps in piecing together the connectivity of the entire molecule, including the linkage between the piperidine ring and the 1-methoxy-2-methylpropan-2-yl group. The chemical shifts and coupling constants observed in these spectra provide significant insights into the molecule's conformation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a common technique used for such analyses. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. For piperidine derivatives, characteristic fragmentation pathways often involve cleavage of the substituent at the 4-position or ring-opening fragmentation. nih.govwvu.edu
Below is a hypothetical table illustrating the kind of data that would be obtained from ¹³C and ¹H NMR analysis for this compound.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| C2/C6 | ~45-50 | ~2.8-3.2 (axial), ~2.4-2.8 (equatorial) | m |
| C3/C5 | ~28-33 | ~1.6-2.0 (axial), ~1.2-1.6 (equatorial) | m |
| C4 | ~40-45 | ~1.3-1.7 | m |
| C7 | ~75-80 | N/A | s |
| C8 | ~70-75 | ~3.0-3.4 | s |
| C9/C10 | ~20-25 | ~0.9-1.2 | s |
| C11 | ~55-60 | ~3.2-3.6 | s |
Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.
X-ray Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable crystalline derivative of this compound must be synthesized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to generate an electron density map, which reveals the exact position of each atom.
This technique provides invaluable information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form.
Conformation: The definitive arrangement of the piperidine ring (e.g., chair, boat, or twist conformation) and the orientation of its substituents. chemrevlett.combakhtiniada.ru
Stereochemistry: The absolute configuration of any chiral centers within the molecule.
Intermolecular interactions: How molecules pack together in the crystal lattice, revealing information about hydrogen bonding or other non-covalent interactions. mdpi.com
For this compound, crystallographic analysis would confirm the preferred conformation of the piperidine ring and the spatial arrangement of the bulky substituent at the C4 position.
| Parameter | Description | Significance |
| Crystal System | The symmetry of the crystal lattice. | Provides fundamental information about the packing of molecules. |
| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | Defines the basic repeating unit of the crystal. |
| Torsion Angles | The angles between planes of atoms. | Defines the conformation of the piperidine ring and its substituents. |
Conformational Preferences and Dynamics of the Piperidine Ring and Substituents
The piperidine ring is not static; it exists in a dynamic equilibrium between different conformations, with the chair conformation being the most stable and prevalent. ias.ac.in The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between the two chair forms at room temperature.
The substituent at the 4-position of the piperidine ring can exist in either an axial or an equatorial position. For the bulky 1-methoxy-2-methylpropan-2-yl group, there is a strong preference for the equatorial position to minimize steric hindrance (A-value). The axial conformation would lead to significant 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, destabilizing this arrangement. nih.gov
Computational modeling and variable-temperature NMR studies can be used to investigate these conformational preferences and the dynamics of the ring inversion. These studies can quantify the energy difference between the equatorial and axial conformers and determine the energy barrier for their interconversion. rsc.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like PM3 are employed to analyze the electronic structure of piperidine (B6355638) derivatives, providing a basis for predicting their reactivity and stability. ekb.egjksus.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. ekb.eg A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the analysis of a molecule's Molecular Electrostatic Potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. jksus.org For piperidine derivatives, these calculations help in understanding how substituents on the piperidine ring influence the electronic environment and, consequently, the molecule's interaction profile. researchgate.netosi.lv
Table 1: Hypothetical Quantum Chemical Parameters for 4-(1-Methoxy-2-methylpropan-2-yl)piperidine
| Parameter | Predicted Value | Significance |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 7.7 eV | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. ekb.eg |
| Dipole Moment (µ) | 2.1 D | Measures the polarity of the molecule, influencing solubility and binding interactions. ekb.eg |
| Ionization Potential | 6.5 eV | Energy required to remove an electron; related to EHOMO. |
| Electron Affinity | -1.2 eV | Energy released when an electron is added; related to ELUMO. |
Molecular Docking Simulations for Hypothetical Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. nanobioletters.combiointerfaceresearch.com This method is crucial for hypothesis-driven research, allowing scientists to screen virtual libraries of compounds against a specific biological target to identify potential leads. nih.govrsc.org
For this compound, a hypothetical docking study would involve placing the molecule into the active site of a selected protein target. The simulation would calculate a "docking score," typically in kcal/mol, which estimates the binding free energy. nanobioletters.com A lower score generally indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the amino acid residues of the target protein. biointerfaceresearch.com These insights are invaluable for understanding the structural basis of binding and for guiding the design of more potent analogs. nih.govresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Sigma-1 Receptor (S1R) | -7.8 | TYR103, GLU172 | Hydrogen Bond, Hydrophobic |
| Monoamine Oxidase B (MAO-B) | -7.2 | TYR398, TYR435, ILE199 | Hydrophobic, Pi-Alkyl |
| Anaplastic Lymphoma Kinase (ALK) | -6.9 | LEU1122, GLY1269 | van der Waals |
| HDM2 | -6.5 | LEU54, VAL93 | Hydrophobic |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi MD simulations are used to assess the stability of a docked complex and to explore the conformational landscape of both the ligand and the target protein. nih.govresearchgate.net
An MD simulation of the this compound-protein complex would involve placing the docked system in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic trajectories over a period typically ranging from nanoseconds to microseconds. nih.govmdpi.com Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations can confirm whether the interactions predicted by docking are maintained over time and provide insights into the binding kinetics and thermodynamics of the interaction. utupub.finih.gov
Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results
| Parameter | Value / Observation | Purpose |
| Simulation Time | 100 ns | To observe the dynamic behavior and stability of the complex over a meaningful timescale. researchgate.net |
| Force Field | OPLS4 | A set of parameters to describe the potential energy of the system. nih.gov |
| Average RMSD (Protein) | 1.8 Å | Measures the deviation of the protein backbone from its initial structure, indicating stability. nih.gov |
| Average RMSD (Ligand) | 0.9 Å | Measures the deviation of the ligand within the binding pocket, indicating stable binding. nih.gov |
| Key Stable Interactions | Hydrogen bond with GLU172 | Confirms the persistence of crucial binding interactions identified in docking. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. creative-biolabs.com For derivatives of this compound, SAR would involve synthesizing or computationally modeling analogs with variations at different positions—for example, altering the substituent on the piperidine nitrogen or modifying the methoxy (B1213986) group—and assessing the impact on activity.
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and their biological activity. wikipedia.org QSAR models use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of un-tested compounds. nih.govnih.gov A statistically validated QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives with potentially improved potency and for understanding the key molecular features that drive activity. nih.govresearchgate.net For instance, 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to enhance or diminish activity. researchgate.net
Table 4: Hypothetical Structure-Activity Relationship (SAR) of Piperidine Derivatives
| R-Group Modification (on Piperidine Nitrogen) | Hypothetical Activity (IC50) | Inference |
| -H (Parent Compound) | 500 nM | Baseline activity. |
| -CH3 | 350 nM | Small alkyl groups may improve binding. |
| -CH2CH3 | 400 nM | Slightly larger alkyl group shows similar activity. |
| -Benzyl | 150 nM | Aromatic substituent significantly enhances potency, suggesting a hydrophobic pocket. |
| -C(O)CH3 | >1000 nM | Introduction of an amide group is detrimental to activity. |
De Novo Design Approaches Incorporating the Piperidine Moiety for Targeted Research
De novo design refers to the computational creation of novel molecular structures tailored to fit a specific biological target. mdpi.com Instead of modifying an existing ligand, de novo design algorithms build new molecules from scratch, often using fragments or scaffolds known to be favorable for binding. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. mdpi.com
In a de novo design approach, the this compound core could serve as a starting fragment. An algorithm would then "grow" the molecule from this starting point by adding functional groups or link other fragments within the defined constraints of the target's active site. researchgate.net This strategy allows for the exploration of novel chemical space and the generation of innovative molecular architectures that might not be conceived through traditional medicinal chemistry approaches, potentially leading to the discovery of compounds with unique activity profiles. news-medical.net
Exploration of Biological Activities and Mechanistic Insights Pre Clinical Research Focus
In Vitro Receptor Binding Studies of Analogues and Derivatives
In vitro receptor binding assays are fundamental in characterizing the affinity of novel compounds for specific biological targets. Analogues of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine have been the subject of such studies, revealing significant interactions with various receptors, most notably sigma (σ) receptors.
Sigma Receptor Binding:
Numerous studies have highlighted the affinity of piperidine (B6355638) derivatives for sigma receptors, σ1 and σ2. acs.orguniba.itrsc.orgnih.govnih.gov These receptors are implicated in a range of cellular functions and are considered therapeutic targets for neurological disorders and cancer.
One study investigating a series of piperidine-based compounds identified a potent ligand with high affinity for the σ1 receptor, exhibiting a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol (Ki = 2.5 nM). rsc.orgnih.gov Functional assays revealed this compound to be a σ1 receptor agonist. rsc.orgnih.gov Molecular modeling and dynamic simulations further elucidated the binding mode, identifying crucial amino acid residues involved in the interaction. rsc.orgnih.gov
Another study on phenoxyalkylpiperidines confirmed that the 4-methylpiperidine chemotype confers potent binding to the σ1 receptor. uniba.it The affinity of these compounds for σ1 and σ2 receptors was evaluated, with some derivatives showing high affinity and selectivity for the σ1 subtype. uniba.it For instance, N-[(4-methoxyphenoxy)ethyl]piperidines displayed Ki values in the low nanomolar range (0.89–1.49 nM) for the σ1 receptor. uniba.it
The piperidine moiety itself has been identified as a critical structural element for dual histamine H3 (H3R) and σ1 receptor activity. acs.orgnih.gov A comparison of piperidine and piperazine derivatives showed that the piperidine ring is influential for σ1 receptor activity while maintaining affinity for the H3R. nih.gov
Interactive Data Table: Sigma Receptor Binding Affinity of Piperidine Derivatives
| Compound Class | Target Receptor | Ki (nM) | Reference |
| Piperidine-based alkylacetamides | σ1 | Varies | nih.gov |
| Piperidine-based alkylacetamides | σ2 | Varies | nih.gov |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | rsc.orgnih.gov |
| Haloperidol (Reference) | σ1 | 2.5 | rsc.org |
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 | 0.89 - 1.49 | uniba.it |
| Phenoxyalkylpiperidines | σ2 | 17.2 - 809 | uniba.it |
Enzyme Inhibition Assays and Mechanistic Elucidation
Analogues of this compound have demonstrated inhibitory activity against a range of enzymes, suggesting their potential as therapeutic agents for various diseases.
Urease Inhibition:
A variety of piperidine derivatives with different substituents at the nitrogen atom have been synthesized and evaluated as urease inhibitors. nih.govsemanticscholar.org These compounds displayed a range of inhibitory activity, with IC50 values from 31.97 to 254 microM. nih.gov The inhibitory effect was found to be influenced by the size and electronic properties of the substituents. nih.gov
Acid Ceramidase Inhibition:
Research into inhibitors of acid ceramidase (aCDase), an enzyme involved in ceramide metabolism and apoptosis, has explored analogues of the known inhibitor B-13. nih.govmdpi.comresearchgate.net While direct analogues of this compound were not explicitly detailed, the exploration of novel scaffolds derived from B-13 has led to the development of potent aCDase inhibitors. nih.gov The introduction of weakly basic groups can enhance the accumulation of these inhibitors in lysosomes, the site of aCDase activity. nih.gov Furthermore, piperidine-containing compounds have been identified as a novel class of human acid ceramidase (hAC) inhibitors. acs.org
Acetylcholinesterase (AChE) Inhibition:
Piperidine derivatives have been extensively studied as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.comencyclopedia.pubacs.orgrsc.org A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.gov Structure-activity relationship (SAR) studies revealed that introducing a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the nitrogen atom of the benzamide significantly enhanced activity. nih.gov One of the most potent inhibitors identified had an IC50 value of 0.56 nM and showed high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Another study on 1-benzyl-4-[2-(phthalimido)ethyl]piperidine and related derivatives also identified highly potent AChE inhibitors, with one compound exhibiting an IC50 of 1.2 nM and a 34,700-fold selectivity for AChE over BuChE. nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition:
The inhibition of acetyl-CoA carboxylases (ACCs) is a promising therapeutic strategy for metabolic disorders. A structure-based design approach led to the synthesis of a novel series of disubstituted (4-piperidinyl)-piperazine derivatives as ACC inhibitors. nih.govresearchgate.net Certain indole derivatives from this series demonstrated potent in vitro ACC inhibitory activity. nih.gov Additionally, piperazine oxadiazoles containing a piperidine moiety have been developed as ACC inhibitors. nih.govresearchgate.net
Interactive Data Table: Enzyme Inhibition by Piperidine Derivatives
| Enzyme | Compound Class | IC50 | Reference |
| Urease | Substituted Piperidines | 31.97 - 254 µM | nih.gov |
| Acetylcholinesterase (AChE) | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM | nih.gov |
| Acetylcholinesterase (AChE) | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 nM | nih.gov |
| Acetyl-CoA Carboxylase (ACC) | Disubstituted (4-piperidinyl)-piperazine derivatives | Potent in vitro activity | nih.gov |
Modulator Activity on Key Biological Pathways
Beyond direct receptor binding and enzyme inhibition, piperidine analogues can exert their biological effects by modulating key cellular pathways.
Signal Transduction Pathways:
Piperine, a well-known piperidine alkaloid, has been shown to regulate multiple signaling molecules and pathways. nih.gov It can inhibit both canonical and non-canonical TGF-β signaling pathways in lung adenocarcinoma cells, which is relevant to the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. nih.gov Specifically, piperine has been found to obstruct the NF-κB signal transduction cascade and inhibit p38, JNK, and ERK 1/2 signaling pathways. nih.gov
Ubiquitin Proteasome Pathway:
The ubiquitin-proteasome pathway is crucial for protein degradation and cellular regulation. google.com Piperidine-containing compounds have been investigated as inhibitors of components within this pathway. For instance, 3-substituted piperidine compounds have been disclosed for their ability to inhibit the E3 enzyme Cbl-b, which could be used to modulate the immune system. google.com Furthermore, non-covalent peptidyl derivatives containing a piperidine moiety have been designed and evaluated as proteasome inhibitors. bohrium.com Some of these derivatives showed potent proteasome inhibitory and anti-proliferative activities, inducing apoptosis via the ubiquitin-proteasome pathway. bohrium.com Additionally, inhibitors of proteasome deubiquitinases (DUBs), such as those based on a piperidine scaffold, have shown antitumor activity. scispace.com
Target Identification and Validation Using Ligand-Based Approaches
Identifying the specific molecular targets of a compound is a critical step in drug discovery. Ligand-based approaches, which utilize the structural information of known active compounds, are valuable tools for this purpose.
In silico methods, such as those employed by the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools, have been used to predict the potential targets and biological activities of new piperidine derivatives. clinmedkaz.org These computational approaches suggest that piperidine derivatives can affect a wide range of biological targets, including enzymes, receptors, transport systems, and ion channels, indicating their potential in treating various diseases such as cancer and central nervous system disorders. clinmedkaz.org
The identification of dual-acting compounds often relies on ligand-based design. For example, the piperidine ring has been recognized as a key structural element for dual activity at histamine H3 and sigma-1 receptors. nih.gov By comparing the structures of compounds with known activities, researchers can design new molecules with desired polypharmacology.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure. researchgate.net
For Acetylcholinesterase Inhibition:
SAR studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed several key insights. nih.gov
Substitution on the Benzamide: Introducing a bulky group at the para position of the benzamide significantly increased anti-AChE activity.
Substitution on the Amide Nitrogen: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced inhibitory potency.
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen atom was found to be crucial for activity. nih.gov
Similarly, for 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives, the introduction of a phenyl group on the nitrogen atom of the amide moiety resulted in enhanced activity. nih.gov
For Sigma Receptor Binding:
In the case of phenoxyalkylpiperidines, SAR studies indicated that a 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 receptor subtype. uniba.it The length of the linker between the phenoxy and piperidine moieties also influenced affinity, with an oxypropylene linker leading to a more than 10-fold increase in σ1 receptor affinity in some derivatives compared to an oxyethylene linker. uniba.it
Investigations into Molecular Mechanisms of Action of Related Compounds (Non-Clinical)
Understanding the molecular mechanisms by which bioactive compounds exert their effects is crucial for their development as therapeutic agents.
The anticancer properties of piperidine and piperine have been linked to their ability to activate several molecular pathways leading to cancer cell apoptosis. frontiersin.org These compounds can activate signaling pathways such as NF-κB and PI3K/Akt. frontiersin.org Piperine has also been shown to inhibit IL-6 expression, which in turn suppresses the invasion of gastric cancer cells. frontiersin.org
In the context of the ubiquitin-proteasome system, piperidine-based inhibitors of proteasome deubiquitinases have been shown to induce antitumor activity. scispace.com The inhibition of these enzymes leads to the accumulation of polyubiquitinated proteins and ultimately cell death. scispace.com
Furthermore, the molecular basis for the diverse biological activities of piperine is attributed to its capacity to regulate a multitude of signaling molecules. These include cell cycle proteins, anti-apoptotic proteins, and various transcription factors, highlighting the pleiotropic nature of this piperidine-containing natural product. nih.gov
Analytical Research Methodologies and Quality Control in Research Samples
Chromatographic Techniques for Purity Assessment and Impurity Profiling of Synthesized Batches
Chromatographic methods are central to assessing the purity of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine and creating detailed impurity profiles for each synthesized batch. biomedres.usnih.gov High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a primary technique for this purpose. A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of the main compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, although a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used if impurities lack a UV chromophore.
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can also be used, especially for identifying volatile or semi-volatile impurities. ijpsonline.com Given the polarity and potential for hydrogen bonding of the piperidine (B6355638) nitrogen, derivatization might be necessary to improve peak shape and thermal stability. The data generated allows for the quantification of purity as a percentage of the main peak area relative to the total peak area and helps establish a comprehensive impurity profile that can be monitored across different batches. biomedres.us
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Temperature | 40°C (Column Oven) | Inlet: 250°C, Oven Program: 100°C to 280°C |
Advanced Spectroscopic Methods for Structural Confirmation and Batch Consistency Verification
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for ensuring consistency across different production batches. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR provides detailed information about the chemical environment of protons. For this specific molecule, one would expect to see characteristic signals for the piperidine ring protons, a singlet for the methoxy (B1213986) group (-OCH₃), two singlets for the gem-dimethyl groups (-C(CH₃)₂), and signals corresponding to the methylene (B1212753) bridge (-CH₂-).
¹³C NMR complements the proton data by showing signals for each unique carbon atom, confirming the carbon skeleton of the molecule.
2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural proof. mdpi.com
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. nih.gov Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for generating a protonated molecular ion [M+H]⁺, whose mass-to-charge ratio (m/z) can be measured with high precision using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer. This accurate mass measurement helps to confirm the elemental composition.
Infrared (IR) spectroscopy can be used to identify key functional groups, such as C-H, C-N, and C-O bonds. By overlaying the NMR, MS, and IR spectra from different batches, researchers can quickly verify batch-to-batch consistency in terms of structure and purity. researchgate.net
| Technique | Expected Key Signals / Data |
|---|---|
| ¹H NMR | Signals for piperidine CH/CH₂, -OCH₃ singlet (~3.3 ppm), -C(CH₃)₂ singlets (~1.0-1.2 ppm), -CH₂-O- singlet. |
| ¹³C NMR | Signals for piperidine carbons, methoxy carbon, quaternary carbon, gem-dimethyl carbons, and methylene carbon. |
| High-Resolution MS (ESI+) | Calculated exact mass for [C₁₁H₂₃NO + H]⁺. The measured m/z should be within a narrow tolerance (e.g., <5 ppm). |
| FTIR | C-H stretching (~2850-3000 cm⁻¹), C-O stretching (~1070-1150 cm⁻¹), N-H stretching (if present, ~3300-3500 cm⁻¹). |
Development of Analytical Methods for Detection in Complex Research Matrices (e.g., in vitro assay samples)
Detecting and quantifying this compound in complex matrices like in vitro assay samples (e.g., cell culture media, plasma, or tissue homogenates) requires highly sensitive and selective analytical methods. omicsonline.orgomicsonline.org The development of such methods is critical for accurately assessing the compound's behavior in experimental systems. The primary challenge is to isolate the analyte from interfering endogenous components such as proteins, lipids, and salts.
Sample preparation is a crucial first step. Common techniques include:
Protein Precipitation (PPT): A simple method where a cold organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the compound of interest based on its partitioning behavior.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a different solvent. This technique offers excellent cleanup and concentration of the sample.
Following sample preparation, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification. nih.gov This method provides exceptional selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing interference from the matrix. Method development involves optimizing chromatographic conditions to separate the analyte from matrix components and fine-tuning MS parameters (e.g., cone voltage and collision energy) to achieve maximum sensitivity. agnopharma.com
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Methanol with 0.1% Formic Acid. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition. |
Identification and Characterization of Research-Related Impurities and By-products
The identification and characterization of impurities and by-products are critical for understanding the true profile of the research material and ensuring that observed experimental effects are attributable to the main compound. nih.gov Impurities can originate from starting materials, intermediates, or side reactions during the synthesis of this compound.
The process of characterization typically begins with the detection of unknown peaks during purity analysis by HPLC or GC. biomedres.us To identify these unknowns, a hyphenated technique like LC-MS is employed. High-resolution mass spectrometry (HRMS) provides an accurate mass of the impurity, which allows for the prediction of its elemental formula. mdpi.com Further structural information can be obtained from MS/MS fragmentation patterns, which reveal details about the impurity's substructures.
| Potential Impurity | Possible Origin | Primary Characterization Technique |
|---|---|---|
| 4-(2-methyl-1-propenyl)piperidine | Elimination by-product | LC-MS/MS (for detection and fragmentation), NMR (after isolation). |
| Des-methyl precursor (4-(1-hydroxy-2-methylpropan-2-yl)piperidine) | Incomplete methylation reaction | LC-HRMS (to confirm formula), NMR. |
| Unreacted piperidine starting material | Incomplete reaction | GC-MS or LC-MS. |
Applications in Chemical Biology and Drug Discovery Research
Future Research Directions and Unexplored Potential
Integration with Advanced Synthetic Technologies for Scalable Research Synthesis
The synthesis of 4-(1-Methoxy-2-methylpropan-2-yl)piperidine and its analogues for large-scale research, such as high-throughput screening, necessitates efficient and scalable production methods. Traditional batch chemistry can be limited by issues of heat transfer, reaction control, and safety, particularly for exothermic reactions or when using hazardous reagents. Advanced synthetic technologies like flow chemistry and photocatalysis offer compelling solutions to these challenges.
Flow Chemistry: Continuous-flow synthesis involves pumping reagents through a network of tubes or channels where they mix and react. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety. unimi.it For a multi-step synthesis of this compound, a modular flow setup could be designed to telescope reaction steps, eliminating the need for intermediate isolation and purification. mdpi.com This approach would significantly reduce production time and waste, making the synthesis more environmentally sustainable and cost-effective for generating chemical libraries for research purposes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. This technology could be applied to create derivatives of this compound that are inaccessible through traditional thermal methods. For instance, photocatalytic reactions could be employed for late-stage functionalization of the piperidine (B6355638) ring or the methoxypropyl side chain, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. Metalloporphyrins and other complexes have demonstrated utility as photocatalysts for degrading organic pollutants, a principle that can be adapted for synthetic transformations. mdpi.com
Table 1: Comparison of Hypothetical Synthesis Parameters: Batch vs. Continuous Flow
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Scale | Milligram to gram | Gram to kilogram per day | High scalability and throughput |
| Temperature Control | Difficult to maintain homogeneity | Precise and rapid control (±1 °C) | Improved selectivity, reduced byproducts |
| Mixing | Mechanical stirring, often inefficient | Efficient diffusive mixing | Faster reaction rates, higher yields |
| Safety | Risk of thermal runaway | Small reaction volume minimizes risk | Safe handling of hazardous intermediates |
| Process Time | Hours to days per batch | Minutes to hours (continuous) | Accelerated library production |
Application in Novel Biological Assay Development and Phenotypic Screening
The unique three-dimensional shape of this compound makes it an interesting candidate for use in the development of novel biological assays and as a tool for phenotypic screening.
Chemical Probe Development: By functionalizing the piperidine nitrogen, the compound can be converted into a chemical probe. For example, the addition of a terminal alkyne or azide (B81097) group would enable its use in click chemistry for attaching reporter tags such as fluorophores or biotin. These tagged probes could be used in target identification and validation studies, helping to uncover the specific proteins or pathways with which the parent compound interacts.
Phenotypic Screening: Phenotypic screening, which assesses the effects of a compound on cell morphology or function without a preconceived target, is a powerful approach for discovering novel biological activities. mdpi.com A library of derivatives based on the this compound scaffold could be screened across various cell-based assays representing different disease states (e.g., cancer, neurodegeneration, inflammation). This could reveal unexpected therapeutic potential. For instance, many piperidine derivatives have shown activity as inhibitors of protein kinases or transporters, and a phenotypic screen could identify if this scaffold shares similar properties. nih.govnih.gov
Table 2: Potential Biological Assays for this compound Derivatives
| Assay Type | Objective | Potential Application |
|---|---|---|
| Target-Based Screening | Identify direct molecular targets. | Radioligand binding assays for transporters (e.g., DAT, SERT). nih.gov |
| Cell Viability Assay | Assess cytotoxic or cytostatic effects. | Screening against cancer cell lines (e.g., MTT assay). mdpi.com |
| High-Content Imaging | Analyze changes in cellular morphology. | Identifying effects on cytoskeletal organization or organelle health. |
| Reporter Gene Assay | Measure modulation of specific pathways. | Screening for inhibitors of signaling pathways like NF-κB or Wnt. |
| Enzyme Inhibition Assay | Quantify inhibition of specific enzymes. | Testing against kinases, proteases, or methyltransferases. nih.gov |
Predictive Modeling for Undiscovered Biological Activities Based on Structural Similarities
Computational or in silico methods are crucial for prioritizing research efforts by predicting the likely biological activities of a novel compound. clinmedkaz.org By analyzing the structure of this compound, these tools can forecast its potential targets and pharmacological effects based on similarities to a vast database of known bioactive molecules. clinmedkaz.org
Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can analyze a chemical structure and generate a probable list of protein targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org For this specific compound, the piperidine core is a well-known pharmacophore that interacts with numerous central nervous system (CNS) targets. The bulky, ether-containing side chain provides a unique steric and electronic profile that could confer selectivity for specific receptor subtypes or enzyme isoforms. Predictive modeling could suggest, for instance, a high probability of interaction with dopamine (B1211576) or serotonin (B10506) transporters, or perhaps with enzymes like histone methyltransferases, guiding subsequent experimental validation. nih.govnih.gov
Table 3: Hypothetical In Silico Target Predictions for this compound
| Target Class | Predicted Target Example | Rationale Based on Piperidine Scaffold | Potential Research Area |
|---|---|---|---|
| Transporter | Dopamine Transporter (DAT) | Many piperidine analogues are potent DAT ligands. nih.gov | Neurodegenerative disorders |
| Enzyme | Histone-Lysine N-Methyltransferase (EZH2) | Complex piperidine side chains are found in EZH2 inhibitors. nih.gov | Oncology |
| GPCR | Sigma-1 Receptor | The piperidine ring is a classic scaffold for sigma receptor ligands. | CNS disorders, pain |
| Ion Channel | Voltage-gated sodium channels | Piperidine derivatives can act as local anesthetics. clinmedkaz.org | Pain management |
| Protease | HIV Protease | Piperidine-containing molecules have been designed as protease inhibitors. clinmedkaz.org | Antiviral research |
Exploration of Chiral Analogues and Their Stereoselective Research Applications
Chirality is a fundamental aspect of molecular biology, as biological targets are themselves chiral. The synthesis of a compound as a single enantiomer can lead to improved potency, selectivity, and a better therapeutic index. The structure of this compound contains a chiral center at the C1 position of the methoxypropyl side chain. The separation and biological evaluation of its individual enantiomers (R and S forms) is a critical area for future research.
It is highly probable that the two enantiomers will exhibit different biological activities. One enantiomer may be significantly more potent or selective for a particular target, while the other may be inactive or interact with different off-targets. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks for the enantioselective construction of diverse piperidine-containing compounds. researchgate.net Similar stereoselective synthetic strategies could be developed to access the individual R- and S-enantiomers of this compound in high purity. These chiral analogues would be invaluable research tools for probing the three-dimensional structure of binding pockets in target proteins and for developing more refined pharmacological agents.
Table 4: Prospective Comparison of Racemate vs. Enantiomers
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer | Research Implication |
|---|---|---|---|---|
| Synthesis | Typically simpler | Requires stereoselective methods | Requires stereoselective methods | Increased synthetic complexity for enantiopure forms. |
| Biological Activity | Average of both enantiomers | Potentially high activity (eutomer) | Potentially low activity (distomer) | Allows for determination of the active stereoisomer. |
| Target Selectivity | May show broader activity | Potentially higher selectivity | May have different off-target effects | Improved specificity for in vitro and in vivo studies. |
| Crystallography | May be difficult to crystallize | Often forms higher quality crystals | Often forms higher quality crystals | Facilitates structural biology studies with target proteins. |
Development of Prodrug Strategies for Enhanced Research Probe Delivery
A prodrug is an inactive or less active derivative of a parent molecule that is converted into the active form in vivo through enzymatic or chemical transformation. mdpi.com This strategy is often employed to overcome limitations such as poor solubility, low permeability across biological membranes (like the blood-brain barrier), or rapid metabolism. mdpi.com For this compound, its utility as a research probe could be significantly enhanced through prodrug design.
The secondary amine of the piperidine ring is an ideal handle for chemical modification. Attaching a "promoiety" to this nitrogen can alter the compound's physicochemical properties. For example, adding a phosphate (B84403) group would dramatically increase water solubility for intravenous administration in research models. google.com Alternatively, attaching a lipophilic group, such as an ester, could enhance its ability to cross cell membranes for intracellular target engagement. These prodrugs must be designed to be stable in formulation but cleave efficiently at the desired site of action to release the active parent compound. mdpi.comgoogle.com
Table 5: Potential Prodrug Strategies for this compound
| Promoiety | Linkage Type | Target Property to Improve | Potential Cleavage Mechanism |
|---|---|---|---|
| Phosphate | N-Phosphoryl | Aqueous Solubility | Alkaline phosphatases |
| Amino Acid | N-Amide | Transporter-mediated uptake | Peptidases, amidases |
| PEG (Polyethylene Glycol) | N-Alkylation/Amide | Plasma half-life, solubility | N/A (long-acting conjugate) |
| Carbonate/Carbamate | N-Carbamate | Membrane permeability | Esterases |
| Acyloxyalkyl | N-Acyloxyalkyl ether | Oral bioavailability | Esterases |
Q & A
Q. What are the key considerations for synthesizing 4-(1-Methoxy-2-methylpropan-2-yl)piperidine?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Solvent selection : Dichloromethane or ethers are commonly used to enhance reactivity and solubility .
- Base choice : Triethylamine or NaOH may be employed to deprotonate intermediates and drive the reaction forward .
- Purification : Crystallization or column chromatography is critical for isolating the compound with >95% purity .
- Yield optimization : Reaction time (12–24 hours) and temperature (0°C to reflux) must be calibrated to balance efficiency and side-product formation .
Q. How is the compound characterized to confirm its structural integrity?
Answer: A multi-spectral approach is recommended:
- NMR : - and -NMR verify substituent positions on the piperidine ring and methoxy group .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 186.149) .
- X-ray crystallography : Resolves stereochemistry of the 2-methylpropan-2-yl group, if applicable .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Answer: Quantum mechanical calculations (e.g., DFT) and reaction path sampling (RPS) can:
- Predict intermediates and transition states to identify energetically favorable pathways .
- Screen solvent effects on reaction kinetics using COSMO-RS models .
- Validate experimental data by correlating computed IR spectra with observed peaks .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response curves : Test across concentrations (nM–μM) to differentiate true activity from artifacts .
- HPLC purity validation : Ensure >98% purity to exclude confounding effects from byproducts .
- Receptor binding assays : Use radiolabeled ligands (e.g., -ligands) for precise affinity measurements .
Q. How does the methoxy group influence the compound’s reactivity in catalytic hydrogenation?
Answer: The methoxy group acts as an electron donor, stabilizing carbocation intermediates during hydrogenation. Key factors:
Q. What methodologies are used to study the compound’s metabolic stability in vitro?
Answer:
- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor assess oxidative metabolism .
- LC-MS/MS analysis : Quantify parent compound degradation over time (t calculation) .
- CYP450 inhibition assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Data Contradiction Analysis
Q. How should researchers address variability in reported synthetic yields?
Answer: Yield discrepancies often stem from:
Q. Why do solubility studies of this compound show conflicting results across publications?
Answer: Solubility varies due to:
- Polymorphism : Crystalline vs. amorphous forms exhibit different dissolution rates .
- pH dependence : Protonation of the piperidine nitrogen increases solubility in acidic buffers (pH < 4) .
- Co-solvents : Additives like DMSO (10–20%) can artificially enhance aqueous solubility .
Methodological Recommendations
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy) to probe steric/electronic effects .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with biological activity .
- Free-Wilson analysis : Deconstruct contributions of individual substituents to overall potency .
Q. How can researchers validate the compound’s stability under storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .
- Stability-indicating assays : Monitor degradation via UPLC-MS with charged aerosol detection (CAD) .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
